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Cloperidone experimental compound status
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Compound Focus: Cloperidone

CAS No.: 525-26-8

Cat. No.: S3631205

Current Status & Overview

Cloperidone is a quinazolinedione derivative first reported in 1965 by Miles Laboratories. It is notable for
its sedative and antihypertensive properties observed in early animal studies [1]. Importantly, it remains an

experimental compound and has never been an approved drug for clinical use [1].

Newly Identified Pharmacological Activity: CYP2C9
Inhibition
A 2022 study using an integrated structure-based and machine learning approach identified cloperidone as a

strong inhibitor of the CYP2C9 enzyme [2]. This enzyme is responsible for metabolizing approximately

15% of clinically administered drugs, and its inhibition is a major cause of drug-drug interactions (DDIs) [2].

The table below summarizes the key quantitative data from this study:

Drug Name ICso Value (M) Inhibition Category
Vatalanib 0.067 Strong Inhibitor
Cloperidone <18 Strong Inhibitor
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Drug Name ICso Value (M) Inhibition Category
Piriqualone <18 Strong Inhibitor
Ticagrelor <18 Strong Inhibitor
Sertindole 40 - 85 Moderate Inhibitor
Asapiprant 40 - 85 Moderate Inhibitor
Duvelisib 40 - 85 Moderate Inhibitor
Dasatinib 40 - 85 Moderate Inhibitor

Table: Experimentally determined CYP2C9 inhibition profiles for drugs identified via machine learning

screening. ICso is the half-maximal inhibitory concentration; a lower value indicates more potent inhibition.

[2]

Experimental Protocols and Workflows

The identification of cloperidone as a CYP2C9 inhibitor was the result of a sophisticated, multi-stage

research methodology. The diagram below outlines the key steps in this experimental workflow.
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Research workflow for identifying CYP2C9 inhibitors.

Detailed Methodologies

e Machine Learning (ML) Model Development

o Data Curation: The training set was built from publicly available bioassay data (ChEMBL and
PubChem), comprising 4,840 inhibitors and 3,301 non-inhibitors of CYP2C9. The compounds
underwent "soft" drug-like filtering and diversity clustering to ensure model applicability [2].

o Feature Selection: Molecular descriptors were calculated using MOE software. Highly
correlated descriptors were removed, resulting in 170 physicochemical descriptors. To these,
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interaction energies (IEs) from molecular docking were added as structure-based descriptors
[2].

o Model Training & Validation: Support Vector Machine (SVM) and Random Forest (RF)
algorithms were used. The models were validated on an external test set, achieving an
accuracy, sensitivity, and specificity of approximately 80% [2].

e Structure-Based Docking

o Protein Conformational Ensemble: To account for CYP2C9's flexible active site, the training
set compounds were docked into an ensemble of seven representative protein structures. This
ensemble included two crystal structures (PDB IDs 1R90, 5XXI) and five key conformations
identified from extensive molecular dynamics (MD) simulations [2].

o Docking Protocol: Docking was performed using AutoDock Vina software. The computed
interaction energies (IEs) for each compound across the seven structures were used as key
descriptors for the ML models [2].

¢ In Vitro Experimental Validation

o Inhibition Assay: The 18 drugs prioritized by the ML screening, including cloperidone, were
subjected to in vitro CYP2C9 inhibition tests. The ICso values were determined experimentally
to quantify inhibition potency [2].

o Metabolism Assay: For some candidates, including cloperidone, metabolism assays were
additionally performed. These assays confirmed that CYP2C9 could produce specific
metabolites of cloperidone, providing further evidence of the enzyme's interaction with the
compound [2].

Implications for Drug Development

The identification of cloperidone as a strong CYP2C9 inhibitor has several critical implications for

researchers and scientists:

¢ Risk for Drug-Drug Interactions (DDIs): This finding highlights a previously unknown DDI potential.
If cloperidone were to be developed for clinical use, its co-administration with drugs that are
CYP2C9 substrates (e.g., warfarin, phenytoin, and various NSAIDs) could lead to increased plasma
levels of those drugs, raising the risk of toxicity [2].

¢ Repurposing as a Metabolic Probe: Beyond its original sedative properties, cloperidone could now
be investigated as a tool compound or a structural template for studying CYP2C9 function and
inhibition in research settings [2].
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e Validating a Novel Screening Approach: This discovery demonstrates the power of integrated
structure-based and machine learning approaches for predicting complex metabolic interactions,
which could be used to de-risk drug candidates earlier in the development pipeline [2].

Conclusion and Future Directions

While cloperidone itself remains an experimental compound from the 1960s, modern computational and
experimental methods have uncovered a significant new aspect of its pharmacology. Its potent inhibition of
CYP2C9 is a critical consideration for any future development and a valuable data point for understanding

this key metabolic enzyme.

For ongoing research, the following steps are suggested:

¢ Mechanism of Inhibition: Further studies are needed to determine whether cloperidone's inhibition
of CYP2C9 is reversible or irreversible.

o Specificity Profile: Evaluating its inhibitory activity against other major CYP isoforms (e.g., 3A4,
2D6) would provide a fuller DDI safety profile.

¢ In Vivo Correlation: The clinical relevance of the in vitro ICso value should be assessed through
more complex models or, potentially, future clinical trials if development resumes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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